molecular formula C17H18N4O B6900204 N-[(2,4-dimethylphenyl)methyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide

N-[(2,4-dimethylphenyl)methyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide

Cat. No.: B6900204
M. Wt: 294.35 g/mol
InChI Key: PHKYXADGUAMEPU-UHFFFAOYSA-N
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Description

N-[(2,4-Dimethylphenyl)methyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide is a complex organic compound characterized by its unique molecular structure

Properties

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-11-4-5-13(12(2)6-11)8-19-17(22)14-7-15-16(18-9-14)21(3)10-20-15/h4-7,9-10H,8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKYXADGUAMEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC(=O)C2=CC3=C(N=C2)N(C=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,4-Dimethylphenyl)methyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide typically involves multiple steps, starting with the preparation of the core imidazo[4,5-b]pyridine structure. This can be achieved through a cyclization reaction involving a suitable precursor, such as an amine and a diketone, under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the methyl groups to carboxylic acids or aldehydes.

  • Reduction: Reduction of the imidazo[4,5-b]pyridine ring to simpler structures.

  • Substitution: Replacement of hydrogen atoms or functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions can be carried out using hydrogen gas and a metal catalyst.

  • Substitution reactions often involve nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation can yield carboxylic acids or aldehydes.

  • Reduction can produce simpler amines or hydrocarbons.

  • Substitution reactions can result in various derivatives depending on the substituents used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions and as a building block in organic synthesis.

Biology: Biologically, N-[(2,4-Dimethylphenyl)methyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide has shown potential as a bioactive molecule

Medicine: In medicine, this compound has been studied for its pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for therapeutic applications.

Industry: In the industry, this compound can be used as a precursor for the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-[(2,4-Dimethylphenyl)methyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the biological context and the specific targets involved.

Comparison with Similar Compounds

  • Imidazo[4,5-b]pyridine derivatives

  • Substituted phenylmethylamines

  • Other carboxamide derivatives

Uniqueness: N-[(2,4-Dimethylphenyl)methyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide stands out due to its specific structural features, which confer unique chemical and biological properties

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